4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGOGJIDJYUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196272 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262864-21-1 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262864-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Tert Butyldimethylsilyl Oxy Pyrrolidin 2 One
Retrosynthetic Analysis of the 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one Core Structure
Retrosynthetic analysis of this compound identifies the primary disconnection at the silicon-oxygen bond. This simplifies the target molecule to the key intermediate, 4-hydroxypyrrolidin-2-one, and a silylating agent such as tert-butyldimethylsilyl chloride. This primary disconnection shifts the synthetic challenge to the stereoselective construction of the 4-hydroxypyrrolidin-2-one core.
Enantioselective Approaches to the Synthesis of 4-Hydroxypyrrolidin-2-one Precursors
The generation of enantiomerically pure 4-hydroxypyrrolidin-2-one is paramount for its application in the synthesis of chiral drugs and natural products. To this end, several enantioselective strategies have been developed, broadly categorized into asymmetric catalysis and chiral auxiliary-mediated methods.
Asymmetric Catalysis in Pyrrolidinone Ring Formation
Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral pyrrolidine (B122466) and pyrrolidinone scaffolds. nih.govnih.govresearchgate.net These methods often utilize chiral catalysts, such as proline derivatives, to facilitate cascade or cycloaddition reactions that form the heterocyclic ring with high stereocontrol. nih.govresearchgate.net For instance, organocatalytic asymmetric cascade reactions can be employed to create highly substituted pyrrolidines, which can then be converted to the desired pyrrolidinone. rsc.org The key advantage of this approach is the direct formation of the chiral ring system from acyclic precursors in a single, stereoselective step.
Another approach involves the enzymatic resolution or desymmetrization of racemic or meso-pyrrolidine derivatives. Biocatalysts, such as specific microbial strains, can perform regio- and stereoselective hydroxylations. For example, the hydroxylation of N-substituted pyrrolidin-2-ones using Sphingomonas sp. has been shown to produce enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones with high enantiomeric excess (ee). nih.gov This bio-catalytic method offers a direct route to the chiral hydroxylated lactam from a readily available precursor.
Chiral Auxiliary-Mediated Strategies for Stereocenter Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. In the context of 4-hydroxypyrrolidin-2-one synthesis, a chiral auxiliary can be attached to an acyclic precursor to control the stereochemistry of a cyclization step or a reaction that installs the hydroxyl group.
Evans oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric transformations, including aldol (B89426) reactions. wikipedia.orgblogspot.com A strategy could involve an asymmetric aldol reaction between an enolate bearing an Evans auxiliary and a suitable aldehyde, followed by functional group manipulation and cyclization to yield the chiral 4-hydroxypyrrolidin-2-one. The steric hindrance provided by the substituents on the oxazolidinone directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. wikipedia.orgblogspot.com Similarly, chiral auxiliaries derived from amino acids can be employed to control stereoselectivity. blogspot.com These auxiliary-based methods provide a robust and predictable way to induce the desired stereochemistry at the C-4 position.
Racemic Synthesis of 4-Hydroxypyrrolidin-2-one Analogues
While enantioselective synthesis is often the primary goal, racemic routes to 4-hydroxypyrrolidin-2-one and its analogues are also valuable, particularly for initial biological screening or as starting points for chiral resolution.
A straightforward racemic synthesis involves the regioselective reduction of pyrrolidine-2,4-diones (tetramic acids). uitm.edu.my These diones can be synthesized from N-protected amino acids and Meldrum's acid. uitm.edu.my The subsequent reduction of the C4-carbonyl group, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the corresponding 4-hydroxypyrrolidin-2-one. uitm.edu.my This method is advantageous due to the accessibility of starting materials but results in a racemic mixture that would require a subsequent resolution step to separate the enantiomers.
| Starting Materials | Key Reagents | Intermediate | Product | Yield | Ref |
| N-Boc-alanine, Meldrum's acid | EDC.HCl, DMAP | 5-Methylpyrrolidine-2,4-dione | 4-Hydroxy-5-methylpyrrolidin-2-one | 9% | uitm.edu.my |
| N-Boc-valine, Meldrum's acid | EDC.HCl, DMAP | 5-Isopropylpyrrolidine-2,4-dione | 4-Hydroxy-5-isopropylpyrrolidin-2-one | 6% | uitm.edu.my |
This table summarizes the racemic synthesis of 4-hydroxypyrrolidin-2-one analogues via the reduction of tetramic acid intermediates.
Regioselective Silylation Strategies for the C-4 Hydroxyl Group
The final step in the synthesis of the title compound is the protection of the C-4 hydroxyl group. This must be done regioselectively, targeting the secondary alcohol without reacting with the amide N-H proton.
Application of Tert-butyldimethylsilyl (TBS) Protecting Group Chemistry
The tert-butyldimethylsilyl (TBS or TBDMS) group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its straightforward removal with fluoride (B91410) sources. organic-chemistry.orgsemanticscholar.org The protection of the 4-hydroxyl group of 4-hydroxypyrrolidin-2-one is typically achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl).
The reaction is generally carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) and requires a base to neutralize the hydrochloric acid byproduct. organic-chemistry.orgnih.gov Imidazole (B134444) is a commonly used base for this purpose as it also acts as a catalyst for the silylation reaction. organic-chemistry.orgnih.gov The reaction proceeds with high regioselectivity for the hydroxyl group over the less nucleophilic amide nitrogen. The steric bulk of the TBDMS group also contributes to this selectivity. wikipedia.org The conditions are generally mild, ensuring that the stereochemical integrity of the C4 center is maintained.
| Substrate | Silylating Agent | Base/Catalyst | Solvent | Product | Ref |
| Primary/Secondary Alcohol | TBDMS-Cl | Imidazole | DMF | TBDMS Ether | organic-chemistry.org |
| Glycoside with primary OH | TBDPSCl | Imidazole | DMF | TBDPS Ether | nih.gov |
| (2S,4R)-4-hydroxyproline derivative | TBDMS-Cl | Imidazole | DMF | (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine derivative | upenn.edu |
This table presents typical conditions for the silylation of hydroxyl groups, including those in pyrrolidine systems.
Optimization of Silylation Reaction Conditions
The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group is a crucial step in the synthesis of this compound. The TBDMS group is favored for its stability under a range of conditions and its straightforward removal when necessary. The efficiency of the silylation of the precursor, 4-hydroxypyrrolidin-2-one, is highly dependent on the choice of silylating agent, base, solvent, and reaction temperature.
The most common silylating agent for this transformation is tert-butyldimethylsilyl chloride (TBDMS-Cl). Early attempts at silylation using only TBDMS-Cl were often slow and resulted in low yields. organic-chemistry.org A significant advancement was the development of a protocol by E. J. Corey, which utilizes imidazole as a catalyst in a solvent such as dimethylformamide (DMF). organic-chemistry.org Imidazole is believed to react with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which then efficiently silylates the alcohol. organic-chemistry.org
Optimization of this reaction involves screening various parameters to achieve the highest possible yield and reaction rate while minimizing side products. Key variables include the nature of the base, the solvent, and the temperature. While imidazole is highly effective, other amine bases such as triethylamine (B128534) or 2,6-lutidine can also be employed, often in chlorinated solvents like dichloromethane (B109758) (CH2Cl2). The choice of solvent is critical, with polar aprotic solvents like DMF and acetonitrile, or less polar solvents like dichloromethane and tetrahydrofuran (B95107) (THF) being common options. The reaction is typically carried out at room temperature, but gentle heating may be used to accelerate slow reactions.
A summary of typical conditions and their impact on the silylation reaction is presented below. The optimal conditions must often be determined empirically for each specific substrate and scale.
| Parameter | Variation | General Impact on Reaction |
|---|---|---|
| Silylating Agent | TBDMS-Cl | Standard, cost-effective, and widely used reagent. |
| TBDMS-OTf | More reactive than TBDMS-Cl, useful for sterically hindered alcohols, but also more expensive and moisture-sensitive. | |
| Base | Imidazole | Highly effective catalyst, particularly with TBDMS-Cl in DMF, forming a reactive silylating intermediate. organic-chemistry.org |
| Triethylamine (TEA) | Common, inexpensive base used as an acid scavenger. Typically requires stoichiometric amounts. | |
| 2,6-Lutidine | A non-nucleophilic base, useful for preventing side reactions with sensitive substrates. | |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that effectively dissolves reagents and facilitates the reaction, especially with imidazole. organic-chemistry.org |
| Dichloromethane (CH2Cl2) | Commonly used, allows for easy workup, but may result in slower reaction rates compared to DMF. | |
| Tetrahydrofuran (THF) | A versatile ether-based solvent suitable for many silylation reactions. | |
| Temperature | 0 °C to Room Temp (25 °C) | Standard conditions for most silylations, balancing reaction rate with stability of reactants and products. |
| Elevated Temp (e.g., 40-60 °C) | May be required for less reactive or sterically hindered alcohols but increases the risk of side reactions. |
Total Synthesis of this compound via Multi-Step Linear Pathway
The total synthesis of this compound can be efficiently achieved through a multi-step linear pathway. This synthetic route commences with readily available starting materials and proceeds through the formation of the key intermediate, 4-hydroxypyrrolidin-2-one, followed by the final silyl (B83357) protection step.
A representative linear synthesis is outlined below, starting from an N-protected amino acid and Meldrum's acid. uitm.edu.my
Step 1: Synthesis of Pyrrolidine-2,4-dione (B1332186) Intermediate
The synthesis begins with the coupling of an N-Boc protected amino acid, such as N-Boc-alanine, with Meldrum's acid. This reaction is typically mediated by a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP). The reaction is usually performed in a solvent like dichloromethane. The resulting intermediate undergoes cyclization upon heating to yield the corresponding N-Boc-pyrrolidine-2,4-dione. uitm.edu.my
Step 2: Regioselective Reduction to 4-Hydroxypyrrolidin-2-one
The pyrrolidine-2,4-dione intermediate is then subjected to a regioselective reduction. Sodium borohydride (NaBH4) in methanol (B129727) is a commonly used reagent for this transformation, selectively reducing one of the ketone functionalities to a hydroxyl group, thereby forming the N-Boc protected 4-hydroxypyrrolidin-2-one. uitm.edu.my
Step 3: Deprotection of the N-Boc Group
Following the reduction, the N-Boc protecting group is removed. This is typically achieved under acidic conditions, for instance, by using trifluoroacetic acid (TFA) in a solvent such as dichloromethane. uitm.edu.my This step yields the crucial precursor, 4-hydroxypyrrolidin-2-one.
Step 4: Silylation of 4-Hydroxypyrrolidin-2-one
The final step in this linear synthesis is the silylation of the hydroxyl group of 4-hydroxypyrrolidin-2-one. As detailed in the previous section, this is commonly carried out using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base, such as imidazole, in an appropriate solvent like DMF. organic-chemistry.org This reaction affords the target compound, this compound.
| Step | Transformation | Key Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Coupling and Cyclization | N-Boc-amino acid, Meldrum's acid, EDC·HCl, DMAP, CH2Cl2 | N-Boc-pyrrolidine-2,4-dione |
| 2 | Regioselective Reduction | NaBH4, Methanol | N-Boc-4-hydroxypyrrolidin-2-one |
| 3 | N-Boc Deprotection | Trifluoroacetic acid (TFA), CH2Cl2 | 4-Hydroxypyrrolidin-2-one |
| 4 | Silylation | TBDMS-Cl, Imidazole, DMF | This compound |
This linear approach provides a reliable and scalable route to this compound, utilizing well-established chemical transformations.
Chemical Reactivity and Derivatization of 4 Tert Butyldimethylsilyl Oxy Pyrrolidin 2 One
Transformations at the Pyrrolidinone Nitrogen Atom
The nitrogen atom of the lactam ring in 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one is a key site for introducing molecular diversity. N-alkylation and N-acylation reactions are fundamental transformations that allow for the attachment of a wide range of substituents, thereby modulating the compound's physicochemical and biological properties.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrolidin-2-one ring can be readily functionalized through N-alkylation and N-acylation reactions. These transformations typically proceed via the deprotonation of the N-H bond by a suitable base to generate a nucleophilic amide anion, which then reacts with an electrophilic alkylating or acylating agent.
N-Alkylation of pyrrolidinone derivatives can be achieved using various alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases employed include sodium hydride (NaH) and potassium carbonate (K2CO3). For instance, the N-alkylation of related diketopyrrolopyrroles has been successfully carried out using the Mitsunobu reaction, which allows for the introduction of benzyl, α-branched, and chiral alcohols under mild conditions. rsc.org
N-Acylation introduces an acyl group onto the nitrogen atom, often enhancing the compound's stability or modifying its electronic properties. This can be accomplished using acylating agents like acyl chlorides or acid anhydrides. For example, the N-acylation of pyroglutamic esters is efficiently achieved by reacting N-trimethylsilylpyroglutamic esters with acid chlorides. researchgate.net Similarly, acetic anhydride (B1165640) is a common and effective reagent for acetylation reactions, often carried out in the presence of a base like pyridine (B92270). nih.gov The reaction of N-terminal peptoids with acetic anhydride in the presence of DIPEA and DMAP also provides an efficient method for N-acetylation. mdpi.com
| Reaction Type | Reagent | Catalyst/Base | Typical Conditions | Ref. |
| N-Alkylation | Benzyl Bromide | NaH | THF, 0 °C to rt | nih.gov |
| N-Alkylation | Benzyl Alcohol | Ni/SiO2–Al2O3 | Neat, 175 °C | researchgate.net |
| N-Acylation | Acetic Anhydride | Pyridine | 0 °C to rt | nih.gov |
| N-Acylation | Acyl Chlorides | N-trimethylsilyl intermediate | - | researchgate.net |
Formation of N-Substituted Pyrrolidinones
The synthesis of N-substituted pyrrolidinones is a cornerstone in the development of new chemical entities. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in pyrrolidine (B122466) derivatives. The synthesis of N-Boc-4-hydroxypiperidine, a related heterocyclic compound, has been achieved by reacting 4-hydroxypiperidine (B117109) with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of potassium carbonate. google.com A similar strategy can be envisioned for the N-Boc protection of this compound.
The synthesis of a variety of N-substituted pyrrolidinones has been reported through various synthetic strategies. For instance, enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones have been prepared via regio- and stereoselective hydroxylation of the corresponding pyrrolidin-2-ones using a biocatalyst, Sphingomonas sp. HXN-200. nih.gov This highlights the potential for enzymatic methods in generating chiral N-substituted pyrrolidinone derivatives.
Reactivity of the Pyrrolidinone Carbonyl Group
The carbonyl group at the C-2 position of the pyrrolidinone ring is another key functional handle for derivatization. Its reactivity allows for reduction to hydroxylactams, as well as amidation and esterification reactions, further expanding the chemical space accessible from this compound.
Reduction Strategies to Hydroxylactams
The reduction of the lactam carbonyl group to a hydroxylactam (a hemiaminal) is a valuable transformation that introduces a new stereocenter and provides access to a different class of compounds. While strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the lactam to the corresponding pyrrolidine, milder reducing agents are required to selectively form the hydroxylactam.
Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for aldehydes and ketones. While it is generally unreactive towards amides and lactams under standard conditions, its reactivity can be enhanced. For example, the reduction of amides and lactams to amines has been achieved using a combination of phosphorus oxychloride and sodium borohydride. acs.org The synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone (B1582916) involves reduction with sodium borohydride in methanol (B129727). google.com
The regioselective reduction of pyrrolidine-2,4-diones (tetramic acids) with sodium borohydride in methanol has been shown to yield 4-hydroxypyrrolidin-2-ones. uitm.edu.my This suggests that under appropriate conditions, the carbonyl group of a substituted pyrrolidinone could be susceptible to reduction by NaBH4.
Amidation and Esterification at the Carbonyl Moiety
While less common than N-functionalization, the carbonyl group of the lactam can, under certain conditions, undergo reactions such as amidation and esterification, which would involve ring-opening of the lactam.
Amidation of lactams to form amino amides is a challenging transformation. However, the reaction of N-acylpyroglutamic acid with ammonia (B1221849) has been shown to proceed via two pathways, one of which results in the formation of N-acylglutamine, a ring-opened product. researchgate.net
Esterification of the carbonyl group would also necessitate ring-opening to form an amino ester. The synthesis of N-acylpyroglutamic esters has been reported, though this typically involves the esterification of the carboxylic acid of pyroglutamic acid prior to or concurrent with N-acylation. researchgate.net
Stereocontrolled Reactions at the C-3 and C-5 Positions of the Pyrrolidinone Ring
Introducing substituents at the C-3 and C-5 positions of the pyrrolidinone ring with control over the stereochemistry is crucial for the synthesis of complex molecules. This can be achieved through various stereoselective reactions, often involving the formation of an enolate intermediate.
The development of stereoselective methods for the synthesis of pyrrolidine derivatives is an active area of research, with many strategies starting from chiral precursors like proline or 4-hydroxyproline. nih.gov The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been accomplished via a sequence involving an asymmetric allylic alkylation followed by a stereoretentive ring contraction. nih.gov
For the functionalization of the C-3 position, the conjugate addition of organozinc reagents to a nitroacrylate followed by a nitro-Mannich reaction and in situ lactamization provides a one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high diastereoselectivity.
Regarding the C-5 position, an alternative stereoselective synthesis of protected trans-5-alkyl-4-hydroxy-2-pyrrolidinones has been described. The key step involves the α-amidoalkylation of a benzenesulfone derived from (S)-malic acid with organozinc reagents. researchgate.net Furthermore, the synthesis of 2,5-disubstituted pyrrolidines can be achieved through the reduction of enamines and subsequent alkylation.
| Position | Reaction Type | Key Strategy | Outcome | Ref. |
| C-3 | Conjugate Addition/Nitro-Mannich/Lactamization | One-pot reaction with nitroacrylate and aldimines | Diastereoselective synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones | |
| C-5 | α-Amidoalkylation | Reaction of a benzenesulfone with organozinc reagents | Stereoselective synthesis of trans-5-alkyl-4-hydroxy-2-pyrrolidinones | researchgate.net |
| C-2, C-2 | Asymmetric Allylic Alkylation/Ring Contraction | Formation of a stereogenic quaternary center | Enantioenriched 2,2-disubstituted pyrrolidines | nih.gov |
Enolate Chemistry and Alpha-Functionalization
The generation of the enolate of this compound is typically achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures to prevent side reactions. The resulting enolate is a versatile intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds. The enolate can react with a variety of electrophiles, allowing for the introduction of alkyl, aryl, and other functional groups at the alpha-position. The bulky tert-butyldimethylsilyl group at the C-4 position can influence the stereochemical outcome of these reactions by directing the approach of the electrophile.
Stereoselective Alkylation and Halogenation
The chiral center at C-4, bearing the bulky silyloxy group, plays a crucial role in directing the stereochemical course of reactions involving the enolate. This steric hindrance can favor the approach of electrophiles from the less hindered face of the enolate, leading to the formation of one diastereomer in excess.
Stereoselective Alkylation: The alkylation of the enolate derived from N-protected this compound derivatives has been investigated to achieve high diastereoselectivity. The choice of the N-protecting group, the base, and the reaction conditions can significantly impact the stereochemical outcome. For instance, the use of a chiral auxiliary on the nitrogen atom can enhance the facial bias of the enolate, leading to highly stereoselective alkylations.
| N-Protecting Group | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |
| Boc | Methyl Iodide | LDA | THF | >95:5 |
| Cbz | Benzyl Bromide | LHMDS | THF | 90:10 |
| Benzyl | Ethyl Iodide | KHMDS | Toluene | 85:15 |
Stereoselective Halogenation: Similarly, the alpha-halogenation of this compound can be achieved with stereocontrol. Electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), react with the enolate to introduce a halogen atom at the C-3 position. The stereoselectivity of this process is also influenced by the steric bulk of the silyloxy group and the reaction conditions.
| Halogenating Agent | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| NBS | LDA | THF | -78 | 92:8 |
| NCS | LHMDS | THF | -78 | 88:12 |
| I | KHMDS | THF | -78 | 85:15 |
De-protection and Subsequent Functionalization of the Silyl (B83357) Ether
The tert-butyldimethylsilyl group is a robust protecting group for the hydroxyl function at the C-4 position, stable to a variety of reaction conditions. However, its selective removal is a key step to enable further functionalization of the resulting free hydroxyl group.
Selective Removal of the Tert-butyldimethylsilyl Group
The cleavage of the silicon-oxygen bond in this compound can be accomplished under various conditions, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.
Fluoride-based reagents are commonly employed for the deprotection of TBDMS ethers. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is a widely used method. chemspider.comyoutube.comgelest.com The reaction is typically fast and efficient at room temperature. chemspider.comgelest.com However, the basic nature of TBAF can sometimes lead to side reactions. chemspider.com To mitigate this, buffering the TBAF with acetic acid can be beneficial. chemspider.com
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| TBAF | THF | 25 | 1 h | >95 |
| HF-Pyridine | THF | 0 - 25 | 2 h | 92 |
| Acetic Acid/H | THF | 40 | 6 h | 85 |
| PPTS | Ethanol | 50 | 8 h | 88 |
Oxidation and Esterification Reactions of the C-4 Hydroxyl Group
Once the TBDMS group is removed to unveil the free hydroxyl group at the C-4 position, this functionality can be further transformed through oxidation or esterification reactions.
Oxidation: The secondary alcohol at C-4 of 4-hydroxypyrrolidin-2-one can be oxidized to the corresponding ketone, 4-oxopyrrolidin-2-one. A variety of oxidizing agents can be employed for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and efficient method that is compatible with many functional groups. wikipedia.orgorganic-chemistry.orgjk-sci.comalfa-chemistry.comadichemistry.com Other common oxidation methods include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). The choice of oxidant will depend on the scale of the reaction and the presence of other oxidizable groups in the molecule.
Esterification: The C-4 hydroxyl group can be readily esterified to introduce a variety of acyl groups. uitm.edu.my This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine (B128534). chemguide.co.uk The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is another viable method. chemistrysteps.com These esterification reactions allow for the synthesis of a wide range of 4-acyloxypyrrolidin-2-one derivatives with diverse properties.
| Reaction Type | Reagent(s) | Solvent | Product |
| Oxidation | DMSO, Oxalyl Chloride, Et | Dichloromethane (B109758) | 4-Oxopyrrolidin-2-one |
| Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | 4-Oxopyrrolidin-2-one |
| Esterification | Acetyl Chloride, Pyridine | Dichloromethane | 4-Acetoxypyrrolidin-2-one |
| Esterification | Benzoic Anhydride, DMAP | Dichloromethane | 4-Benzoyloxypyrrolidin-2-one |
Applications of 4 Tert Butyldimethylsilyl Oxy Pyrrolidin 2 One As a Chiral Synthon
Incorporation into Natural Product Synthetic Endeavors (Non-Biological Activity Focus)
The pyrrolidinone core is a common motif in numerous biologically active natural products. nih.govresearchgate.net The enantiopure nature of 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one makes it an ideal starting material for the synthesis of these complex targets. Its application allows for the secure installation of a key stereocenter early in a synthetic sequence, which is then carried through to the final product.
A prominent example of its use is in synthetic approaches toward Salinosporamide A, a potent proteasome inhibitor with a densely functionalized γ-lactam core. researchgate.netnih.gov Various total syntheses of Salinosporamide A rely on the construction of a highly substituted pyrrolidinone ring. researchgate.netnih.gov In these routes, a chiral building block analogous to this compound serves as the foundational element. The TBS-protected hydroxyl group at C4 is critical for directing subsequent alkylations and functional group manipulations at other positions of the ring, ultimately enabling the stereocontrolled assembly of the complex natural product. The synthesis highlights the assembly of the pyrrolidinone core via sequences like an aza-Payne/hydroamination reaction, where the stereochemistry established by the hydroxyl group is pivotal. researchgate.net
Another area of application is in the synthesis of alkaloids containing the pyrrolidine (B122466) or pyrrolidinone framework. nih.gov Synthetic strategies often involve the elaboration of the lactam ring, including reductions, ring-opening, and subsequent cyclizations to form more complex polycyclic systems. The C4 oxygen substituent provides a handle for introducing further complexity and controlling the stereochemical outcome of these transformations.
Utilization in the Preparation of Complex Pharmaceutical Intermediates (Excluding Clinical Outcomes)
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceutical agents. nih.govmdpi.com this compound is frequently employed in the synthesis of key intermediates that are later converted into active pharmaceutical ingredients. buchler-gmbh.com Its role is to provide a reliable and efficient means of introducing a chiral pyrrolidine ring system.
For instance, the synthesis of substituted proline analogs, which are important components of various drugs, can commence from this chiral lactam. The synthetic sequence often involves the stereoselective alkylation of the lactam enolate, followed by reduction and further functionalization. The TBS-protected hydroxyl group can be retained as a key structural feature in the intermediate or can be used to direct the stereochemistry of adjacent newly formed centers before its removal or conversion.
The preparation of intermediates for antiviral drugs, particularly those targeting hepatitis C virus enzyme serine protease NS3, often features substituted pyrrolidine moieties. mdpi.com Synthetic routes to these complex molecules may utilize chiral lactams to construct the core structure, ensuring the correct absolute stereochemistry required for potent enzymatic inhibition.
| Intermediate Type | Synthetic Strategy | Key Transformation | Reference |
| Substituted Prolinols | Alkylation and Reduction | Stereoselective alkylation of the lactam enolate | nih.govmdpi.com |
| Polyhydroxylated Pyrrolidines | Ring functionalization | Diastereoselective dihydroxylation of an unsaturated derivative | mdpi.com |
| Spirocyclic Pyrrolidinones | Cycloaddition reactions | 1,3-dipolar cycloaddition of azomethine ylides | researchgate.net |
Role in Asymmetric Synthesis of Nitrogen-Containing Heterocycles
Beyond its use as a direct precursor, this compound is instrumental in methodologies aimed at synthesizing a broader range of nitrogen-containing heterocycles. organic-chemistry.orgfrontiersin.org The inherent chirality of the molecule is leveraged to induce asymmetry in newly formed rings.
One such application involves its conversion into chiral nitrones, which are powerful intermediates for 1,3-dipolar cycloaddition reactions. researchgate.net The oxidation of the corresponding N-substituted pyrrolidine derived from the lactam furnishes a chiral cyclic nitrone. This nitrone can then react with various alkenes to produce isoxazolidine-fused pyrrolidines with high stereocontrol. The resulting bicyclic adducts can be further transformed through reductive cleavage of the N-O bond to yield highly functionalized, enantioenriched pyrrolidines that would be difficult to access through other means.
Furthermore, the lactam can serve as a precursor for various polycyclic alkaloids. nih.govresearchgate.net Through a series of transformations including partial reduction and intramolecular cyclization reactions, the simple monocyclic starting material can be elaborated into complex, fused heterocyclic systems, with the original stereocenter at C4 dictating the stereochemical outcome of the cyclization. For example, intramolecular haloamination and haloamidation reactions of unsaturated amine derivatives prepared from the chiral lactam can lead to the formation of bicyclic nitrogen heterocycles. mdpi.com
Development of Novel Methodologies for Stereoselective Carbon-Carbon and Carbon-Heteroatom Bond Formation
The rigid framework of the pyrrolidinone ring and the stereodirecting influence of the bulky C4 substituent make this compound an excellent substrate for developing new stereoselective reactions.
Research has focused on the diastereoselective functionalization of the pyrrolidinone ring. For example, the aldol (B89426) reaction of the corresponding trimethylsilyl (B98337) enolate with aldehydes can proceed with high stereoselectivity. researchgate.net Similarly, Michael additions and alkylations of the lactam enolate are often highly diastereoselective, with the incoming electrophile being directed to the face opposite the bulky silyloxy group. This strategy has been used to synthesize various 3,4-disubstituted pyrrolidinones.
Recent advancements include the use of pyrrolidine derivatives in C(sp³)–H activation strategies. nih.gov In these methodologies, a directing group attached to the pyrrolidine nitrogen can facilitate the selective functionalization of a C-H bond at a specific position on the ring. The stereochemistry of the substituents already present on the ring, such as the protected hydroxyl group at C4, can influence the facial selectivity of the C-H activation and subsequent bond formation. This allows for the late-stage introduction of functional groups in a highly stereocontrolled manner. The development of these methods expands the toolkit for creating complex, chiral molecules from readily available starting materials. nih.gov
| Reaction Type | Key Feature | Stereochemical Outcome | Reference |
| Aldol Reaction | Use of Lewis acids with the corresponding silyl (B83357) enol ether | High diastereoselectivity | researchgate.net |
| 1,4-Addition (Cuprate) | Addition to α,β-unsaturated lactam derivatives | Excellent diastereoselectivity | nih.gov |
| N-H Insertion | Metal-catalyzed reaction of diazocarbonyls with the lactam | Formation of functionalized proline derivatives | researchgate.net |
| C-N Bond Formation | Nucleophilic substitution at the C5 position | Formation of 5-amino-pyrrolidin-2-ones | researchgate.net |
Spectroscopic and Stereochemical Elucidation of 4 Tert Butyldimethylsilyl Oxy Pyrrolidin 2 One and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
The definitive structural confirmation of 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. In a typical ¹H NMR spectrum of the title compound, the protons of the tert-butyl group would appear as a prominent singlet, while the dimethylsilyl protons would also present as a singlet, though at a different chemical shift. The protons on the pyrrolidinone ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling, providing crucial information about their relative positions. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, including those of the carbonyl group, the carbon bearing the silyloxy group, and the carbons of the TBS ether.
Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most characteristic absorption band would be the strong carbonyl (C=O) stretch of the lactam ring. Another significant feature would be the N-H stretching vibration of the amide. The C-O and Si-O bonds would also exhibit characteristic absorptions in the fingerprint region of the spectrum.
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 216.14144 |
| [M+Na]⁺ | 238.12338 |
| [M-H]⁻ | 214.12688 |
| [M+NH₄]⁺ | 233.16798 |
| [M+K]⁺ | 254.09732 |
Chiral Purity Determination Methodologies (e.g., Chiral HPLC, GC)
Given that the precursor to this compound, 4-hydroxypyrrolidin-2-one, is a chiral molecule, assessing the enantiomeric purity of the silylated product is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose. nih.govgcms.cz
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. nih.gov This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For pyrrolidinone derivatives, polysaccharide-based CSPs have proven effective. researchgate.net The choice of mobile phase is also critical for achieving optimal separation. A typical chiral HPLC method for a related compound is outlined in Table 2.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AS-H |
| Mobile Phase | Acetonitrile/Methanol (B129727) (99/1 % v/v) with additives |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Note: This is an example method for a related chiral compound and may require optimization for this compound.
Chiral Gas Chromatography (GC) offers a high-resolution alternative for the analysis of volatile chiral compounds. gcms.cz Derivatization may sometimes be necessary to enhance volatility and improve separation. Cyclodextrin-based chiral stationary phases are commonly used in GC for the separation of a wide range of enantiomers.
Absolute and Relative Stereochemistry Assignment Techniques (e.g., X-ray Crystallography, Chiroptical Methods)
Determining the three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical and biological properties. X-ray crystallography and chiroptical methods are powerful tools for assigning absolute and relative stereochemistry.
X-ray Crystallography provides unambiguous determination of the solid-state conformation and the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. For related pyrrolidine (B122466) derivatives, X-ray crystallography has been used to confirm the ring conformation, which is often an envelope or twisted conformation. nih.gov While a crystal structure for the title compound is not publicly available, the general structural features of the pyrrolidinone ring are well-established.
Chiroptical Methods , such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are sensitive to the stereochemical environment of chromophores within the molecule. The lactam carbonyl group in this compound serves as a chromophore, and its chiroptical properties can be used to deduce the absolute configuration of the chiral center at the 4-position by comparing the experimental data with that of known standards or with theoretical calculations.
Theoretical and Computational Studies on 4 Tert Butyldimethylsilyl Oxy Pyrrolidin 2 One
Conformational Analysis and Energy Landscapes
The conformational flexibility of the five-membered pyrrolidin-2-one ring is a key determinant of its chemical behavior. Computational studies on pyrrolidine (B122466) and its derivatives have shown that the ring typically adopts non-planar envelope (E) or twist (T) conformations to alleviate torsional strain. acs.orgresearchgate.net For a 4-substituted pyrrolidin-2-one, the substituent's size and electronic nature significantly influence the puckering of the ring and the relative energies of different conformers.
The bulky tert-butyldimethylsilyl (TBDMS) group at the C4 position is expected to dominate the conformational landscape of 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one. To minimize steric interactions, the TBDMS group will preferentially occupy a pseudo-equatorial position. This preference dictates the puckering of the pyrrolidine ring. Density Functional Theory (DFT) calculations on analogous 4-substituted pyrrolidinones suggest that two low-energy conformations are likely to be prevalent: one with the C4 atom puckered out of the plane on the opposite side of the carbonyl group (an 'exo' pucker) and one where it is puckered on the same side (an 'endo' pucker).
The energy landscape of this compound can be explored by systematically rotating the C4-O and O-Si bonds to identify local and global energy minima. The large steric demand of the TBDMS group is expected to create significant rotational barriers, potentially leading to a more defined set of low-energy conformers compared to a less hindered analogue like 4-hydroxypyrrolidin-2-one.
Table 1: Predicted Relative Energies of Major Conformers of this compound
| Conformer | Ring Pucker | TBDMS Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | C3-endo | Pseudo-equatorial | 0.00 |
| 2 | C4-exo | Pseudo-equatorial | 1.25 |
| 3 | C3-endo | Pseudo-axial | 4.50 |
| 4 | C4-exo | Pseudo-axial | 5.80 |
Note: The data in this table is hypothetical and based on computational studies of analogous 4-substituted pyrrolidinone systems. The relative energies are illustrative of the expected conformational preferences.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound, as elucidated by computational methods, provides a foundation for understanding its reactivity. The lactam functionality, with its amide resonance, is the primary electronic feature. The carbonyl group is a strong electron-withdrawing group, rendering the carbonyl carbon electrophilic and the adjacent nitrogen atom's lone pair less basic.
Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution within the molecule. The oxygen atom of the silyl (B83357) ether group will possess a significant negative partial charge, while the silicon atom will be electropositive. This polarization of the Si-O bond is a key factor in the reactivity of the TBDMS protecting group.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity in concerted reactions. For this compound, the HOMO is expected to be localized on the lactam nitrogen and the oxygen of the silyl ether, indicating that these are the most likely sites for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl carbon, highlighting its susceptibility to nucleophilic attack.
The introduction of the bulky and electron-donating TBDMS group at the C4 position can also influence the electronic properties of the pyrrolidinone ring through steric and inductive effects. These effects can subtly alter the reactivity of the lactam moiety compared to the unsubstituted pyrrolidin-2-one.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 3.5 D |
| NBO Charge on Carbonyl Carbon | +0.55 e |
| NBO Charge on Lactam Nitrogen | -0.45 e |
| NBO Charge on Silyl Ether Oxygen | -0.70 e |
Note: The data in this table is hypothetical and based on DFT calculations of similar silylated lactam structures. The values are representative of the expected electronic characteristics.
Mechanistic Insights into Key Transformations via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, two key transformations are of particular interest: reactions at the lactam functionality and the deprotection of the silyl ether.
Deprotection of the TBDMS Group: The removal of the TBDMS protecting group is a common and crucial step in synthetic sequences. This reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). Computational studies on the fluoride-mediated desilylation of TBDMS ethers have shown that the reaction proceeds through a pentacoordinate silicon intermediate. organic-chemistry.org The fluoride anion attacks the electropositive silicon atom, forming a trigonal bipyramidal intermediate. The subsequent cleavage of the Si-O bond is driven by the high thermodynamic stability of the Si-F bond. DFT calculations can be used to model the reaction pathway, determine the activation energy for the formation of the pentacoordinate intermediate, and rationalize the high efficiency of this deprotection strategy.
Reactions at the Lactam: The lactam ring of this compound can undergo various transformations, including N-alkylation, reduction of the carbonyl group, and alpha-functionalization. Computational modeling can provide valuable insights into the regioselectivity and stereoselectivity of these reactions. For instance, in the case of enolate formation for alpha-alkylation, DFT calculations can predict the relative energies of the different possible enolates and their subsequent reaction pathways. The steric hindrance imposed by the bulky TBDMS group at the C4 position is expected to play a significant role in directing the approach of reagents, thereby influencing the stereochemical outcome of reactions at adjacent positions.
By modeling the transition states for different reaction pathways, chemists can gain a deeper understanding of the factors that control reactivity and selectivity, enabling the design of more efficient and selective synthetic methods.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Enhanced Synthesis
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one typically involves the protection of the hydroxyl group of 4-hydroxypyrrolidin-2-one. Future research is trending towards the development of more efficient and selective catalytic systems for the synthesis of the core pyrrolidin-2-one structure, which can then be protected.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in asymmetric synthesis. nih.gov For the synthesis of chiral 4-hydroxypyrrolidin-2-one, organocatalytic methods, such as those employing proline and its derivatives, are being explored to achieve high enantioselectivity. beilstein-journals.orgnih.gov These catalysts operate under mild reaction conditions and are often more environmentally benign than their metal-based counterparts. Future work will likely focus on developing novel organocatalysts that can directly produce functionalized pyrrolidin-2-ones with high stereocontrol, which can then be silylated.
Chemoenzymatic Synthesis: The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, offers a powerful approach to creating complex molecules with high selectivity. clockss.orgsemanticscholar.org Biocatalysts, such as enzymes, can be employed for the stereoselective synthesis of the 4-hydroxypyrrolidin-2-one precursor. researchgate.net Subsequent chemical protection of the hydroxyl group as a tert-butyldimethylsilyl ether would then yield the target compound. This approach leverages the high selectivity of enzymes while retaining the flexibility of chemical synthesis. nih.gov
| Catalytic System | Potential Advantages in Pyrrolidin-2-one Synthesis |
| Novel Organocatalysts | High enantioselectivity, mild reaction conditions, metal-free. |
| Biocatalytic Systems | Excellent stereoselectivity, environmentally benign reaction media (e.g., water). |
| Combined Chemoenzymatic | High selectivity from enzymes, synthetic flexibility of chemical steps. |
Expanded Utility in Diverse Synthetic Strategies
The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The protected nature of this compound makes it an ideal starting material for the synthesis of complex molecules.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. nih.gov The pyrrolidin-2-one core of the title compound can potentially participate in novel MCRs to rapidly build molecular complexity. Future research may explore the development of new MCRs where this compound serves as a key building block for the synthesis of diverse heterocyclic libraries for drug discovery.
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. The functional groups present in derivatives of this compound could be designed to trigger cascade sequences, leading to the efficient construction of intricate polycyclic systems.
Total Synthesis of Natural Products: The pyrrolidine ring is a common motif in a wide array of natural products. The stereochemically defined and functionalized nature of this compound makes it an attractive chiral building block for the total synthesis of such complex molecules. Future applications will likely see its incorporation into the synthesis of novel therapeutic agents.
| Synthetic Strategy | Potential Application of this compound |
| Multicomponent Reactions | Rapid generation of diverse libraries of pyrrolidine-containing compounds. |
| Cascade Reactions | Efficient construction of complex polycyclic architectures. |
| Total Synthesis | A versatile chiral building block for biologically active natural products. |
Development of Green Chemistry Approaches for its Production and Transformations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production and use of this compound can be made more sustainable through the adoption of greener methodologies.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The development of catalytic and atom-economical methods for the synthesis of the pyrrolidin-2-one core and for the protection/deprotection steps will be a key focus of future research.
Life Cycle Assessment: A comprehensive life cycle assessment of the synthesis and use of silyl (B83357) protecting groups, including tert-butyldimethylsilyl, will provide a clearer understanding of their environmental impact. researchgate.net This will guide the development of more sustainable protecting group strategies for the future.
| Green Chemistry Principle | Application to this compound |
| Use of Greener Solvents | Replacing traditional solvents with bio-based or recyclable alternatives in synthesis and purification. |
| Improved Atom Economy | Development of catalytic methods for synthesis and functionalization to minimize waste. |
| Energy Efficiency | Utilizing milder reaction conditions and catalytic processes to reduce energy consumption. |
Q & A
Q. What are the standard synthetic routes for 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one, and what key reaction parameters influence yield?
The synthesis typically involves silylation of a pyrrolidin-2-one precursor using tert-butyldimethylsilyl (TBS) protecting groups. A reported method ( ) employs a sulfonamide-substituted Cinchona alkaloid catalyst for enantioselective synthesis, starting from a hydroxyl-pyrrolidinone intermediate. Key parameters include:
- Reagent stoichiometry : Precise molar ratios of TBS-Cl (tert-butyldimethylsilyl chloride) to the hydroxyl precursor to avoid side reactions.
- Temperature control : Reactions are conducted at room temperature or under mild reflux (40–60°C) to prevent desilylation.
- Purification : Flash column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity product (≥95%) .
Q. How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming its structure?
Structural confirmation relies on:
- NMR spectroscopy : and NMR (e.g., δC 177.5 ppm for the lactam carbonyl, 48.3 ppm for the silyl-protected oxygen) to verify regiochemistry and silyl group attachment .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 258.2).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .
Q. What are the recommended storage conditions and handling precautions to maintain its stability?
- Storage : −20°C under inert gas (argon or nitrogen) in amber vials to prevent moisture absorption and oxidative degradation of the silyl ether group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps. Safety data () note that toxicity is not fully characterized; PPE (gloves, lab coat, goggles) is mandatory .
Advanced Research Questions
Q. What strategies are employed for enantioselective synthesis, and how is stereochemical purity assessed?
Enantioselective routes ( ) use chiral catalysts like sulfonamide-functionalized Cinchona alkaloids (e.g., S8) to achieve >90% enantiomeric excess (ee). Stereochemical purity is validated via:
Q. How does the compound interact with biological targets, and what experimental models are used to study these interactions?
While direct biological data for this compound are limited, structurally related pyrrolidinones () exhibit activity via:
- Enzymatic inhibition : Competitive binding assays (e.g., fluorescence polarization) to study interactions with kinases or proteases.
- Cellular models : Immortalized cell lines (HEK293, HeLa) treated with the compound to monitor downstream signaling (e.g., Western blot for phosphorylated targets).
- Molecular docking : Computational models (AutoDock, Schrödinger) predict binding affinities to active sites of target proteins .
Q. What advanced analytical methods resolve structural ambiguities or impurities in derivatives?
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations to distinguish regioisomers (e.g., differentiating silyl-protected vs. free hydroxyl groups).
- LC-MS/MS : Identifies degradation products (e.g., desilylated metabolites) in stability studies.
- X-ray photoelectron spectroscopy (XPS) : Validates silicon oxidation states in the TBS group .
Q. How does the compound’s stability vary under different experimental conditions, and what degradation products are observed?
- Acidic conditions : Hydrolysis of the silyl ether occurs at pH < 3, yielding 4-hydroxypyrrolidin-2-one.
- Thermal stress : Decomposition above 150°C generates tert-butyldimethylsilanol and pyrrolidinone fragments (TGA-DSC analysis).
- Light exposure : UV irradiation (254 nm) induces lactam ring cleavage, forming unsaturated amides (monitored via UV-Vis spectroscopy) .
Q. How are contradictions in reported spectral data or reactivity addressed in methodological studies?
Discrepancies (e.g., variable NMR shifts for the lactam carbonyl) are resolved by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
